molecular formula C10H10F3NO2 B13026275 Ethyl 5-amino-2-(trifluoromethyl)benzoate

Ethyl 5-amino-2-(trifluoromethyl)benzoate

Cat. No.: B13026275
M. Wt: 233.19 g/mol
InChI Key: VVRPWCMJGMXHKV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-(trifluoromethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an amino group at the 5-position, and a trifluoromethyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-amino-2-(trifluoromethyl)benzoate can be synthesized through several synthetic routes. One common method involves the esterification of 5-amino-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another synthetic route involves the direct amination of ethyl 2-(trifluoromethyl)benzoate using ammonia or an amine under suitable conditions. This method may require the use of a catalyst such as palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial production may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-2-(trifluoromethyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Additionally, the amino group can form hydrogen bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Ethyl 5-amino-2-(trifluoromethyl)benzoate can be compared with other similar compounds such as:

    Ethyl 5-amino-2-methylbenzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    Ethyl 5-amino-2-(difluoromethyl)benzoate: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in biological activity and stability.

    Ethyl 5-amino-2-(trifluoromethyl)phenylacetate: Has a phenylacetate moiety instead of a benzoate moiety, affecting its overall chemical behavior.

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

ethyl 5-amino-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)7-5-6(14)3-4-8(7)10(11,12)13/h3-5H,2,14H2,1H3

InChI Key

VVRPWCMJGMXHKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N)C(F)(F)F

Origin of Product

United States

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